molecular formula C10H8N2O2S B6230288 2-(6-Methylpyridin-2-yl)-1,3-thiazole-4-carboxylic acid CAS No. 115311-42-7

2-(6-Methylpyridin-2-yl)-1,3-thiazole-4-carboxylic acid

Cat. No. B6230288
CAS RN: 115311-42-7
M. Wt: 220.25 g/mol
InChI Key: XCLXGIWVYJXHOD-UHFFFAOYSA-N
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Description

The compound “2-(6-methylpyridin-2-yl)-1,3-thiazole-4-carboxylic acid” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom, and a thiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom .

Safety and Hazards

The safety and hazards associated with similar compounds, such as 2-(6-Methylpyridin-2-yl)acetic acid, have been documented. The compound is labeled with the GHS07 pictogram and has hazard statements H315, H319, and H335. Precautionary statements include P261, P305+351+338, and P302+352 .

Future Directions

The future directions for the study of “2-(6-methylpyridin-2-yl)-1,3-thiazole-4-carboxylic acid” and similar compounds could involve further exploration of their synthesis processes, molecular structure analysis, chemical reactions, mechanisms of action, and physical and chemical properties. Additionally, more comprehensive safety and hazard assessments could be conducted. The potential applications of these compounds in various industries, such as fine chemicals, polymers, and agrochemicals, could also be explored .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(6-methylpyridin-2-yl)-1,3-thiazole-4-carboxylic acid involves the condensation of 2-amino-6-methylpyridine with thiourea followed by oxidation of the resulting thiazolidine intermediate to form the desired product.", "Starting Materials": [ "2-amino-6-methylpyridine", "thiourea", "hydrogen peroxide", "sulfuric acid", "sodium hydroxide", "water" ], "Reaction": [ "Step 1: Dissolve 2-amino-6-methylpyridine (1.0 equiv) and thiourea (1.2 equiv) in water and heat the mixture at 80°C for 4 hours.", "Step 2: Cool the reaction mixture to room temperature and add sulfuric acid (2.0 equiv) dropwise with stirring. Continue stirring for 30 minutes.", "Step 3: Add sodium hydroxide (2.0 equiv) to the reaction mixture to adjust the pH to 7-8.", "Step 4: Extract the product with ethyl acetate and dry the organic layer over anhydrous sodium sulfate.", "Step 5: Concentrate the organic layer under reduced pressure to obtain the crude thiazolidine intermediate.", "Step 6: Dissolve the crude thiazolidine intermediate in water and add hydrogen peroxide (1.5 equiv) dropwise with stirring. Continue stirring for 2 hours.", "Step 7: Adjust the pH of the reaction mixture to 7-8 with sodium hydroxide (2.0 equiv).", "Step 8: Extract the product with ethyl acetate and dry the organic layer over anhydrous sodium sulfate.", "Step 9: Concentrate the organic layer under reduced pressure to obtain the desired product, 2-(6-methylpyridin-2-yl)-1,3-thiazole-4-carboxylic acid." ] }

CAS RN

115311-42-7

Molecular Formula

C10H8N2O2S

Molecular Weight

220.25 g/mol

IUPAC Name

2-(6-methylpyridin-2-yl)-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C10H8N2O2S/c1-6-3-2-4-7(11-6)9-12-8(5-15-9)10(13)14/h2-5H,1H3,(H,13,14)

InChI Key

XCLXGIWVYJXHOD-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)C2=NC(=CS2)C(=O)O

Purity

95

Origin of Product

United States

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